Cas no 96125-53-0 (Clentiazem)
Clentiazem Chemical and Physical Properties
Names and Identifiers
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- 1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-8-chloro-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-,(2S,3S)-
- [(2S,3S)-8-chloro-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate
- Clentiazem
- DTXSID901028074
- d-TA-3090
- 1,5-Benzothiazepin-4(5H)-one,3-(acetyloxy)-8-chloro-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-
- 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-8-chloro-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-, (2S,3S)-
- (+)-cis-2-(4-Methoxyphenyl)-3-acetoxy-5-(2-(N,N-dimethylamino)ethyl)-8-chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- CLENTIAZEM [WHO-DD]
- CHEMBL348763
- 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-8-chloro-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S,3S)-
- 1,5-BENZOTHIAZEPIN-4(5H)-ONE, 3-(ACETYLOXY)-8-CHLORO-5-(2-(DIMETHYLAMINO)ETHYL)-2,3-DIHYDRO-2-(4-METHOXYPHENYL)-, (2S-CIS)-
- PDSP1_000173
- Clentiazemum [INN-Latin]
- SCHEMBL33909
- UNII-40DK034DRC
- BDBM81940
- 96125-53-0
- (+)-(2S,3S)-8-CHLORO-5-(2-(DIMETHYLAMINO)ETHYL)-2,3-DIHYDRO-3-HYDROXY-2-(P-METHOXYPHENYL)-1,5-BENZOTHIAZEPIN-4(5H)-ONE ACETATE (ESTER)
- 3-acetoxy-8-chloro-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4-(5H)-one maleate
- Clentiazemum
- CLENTIAZEM [MI]
- 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-8-chloro-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-, (25-cis)-
- 40DK034DRC
- CAS_96128-92-6
- NS00121798
- PDSP2_000172
- Q5131621
- Clentiazem [INN]
-
- Inchi: 1S/C22H25ClN2O4S/c1-14(26)29-20-21(15-5-8-17(28-4)9-6-15)30-19-13-16(23)7-10-18(19)25(22(20)27)12-11-24(2)3/h5-10,13,20-21H,11-12H2,1-4H3/t20-,21+/m1/s1
- InChI Key: GYKFWCDBQAFCLJ-RTWAWAEBSA-N
- SMILES: ClC1C=CC2=C(C=1)S[C@@H](C1C=CC(=CC=1)OC)[C@H](C(N2CCN(C)C)=O)OC(C)=O
Computed Properties
- Exact Mass: 448.122356
- Monoisotopic Mass: 448.122356
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 7
- Complexity: 600
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.4
- XLogP3: 3.7
Experimental Properties
- Density: 1.32
- Boiling Point: 626.4°Cat760mmHg
- Flash Point: 332.7°C
Clentiazem Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C573035-1mg |
Clentiazem |
96125-53-0 | 1mg |
$ 224.00 | 2023-09-08 | ||
| TRC | C573035-10mg |
Clentiazem |
96125-53-0 | 10mg |
$ 1694.00 | 2023-09-08 |
Clentiazem Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on Clentiazem
Clentiazem (CAS No. 96125-53-0): A Comprehensive Overview
Clentiazem (CAS No. 96125-53-0) is a potent and selective calcium channel blocker that has garnered significant attention in the pharmaceutical and research communities due to its unique pharmacological properties and potential therapeutic applications. This compound, also known as 4-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic acid dimethyl ester, belongs to the class of dihydropyridine derivatives, which are widely used in the treatment of cardiovascular diseases.
The discovery and development of Clentiazem have been driven by its ability to selectively block L-type calcium channels, which play a crucial role in regulating vascular smooth muscle contraction and cardiac function. This selective action makes it an attractive candidate for the treatment of hypertension, angina pectoris, and other cardiovascular conditions. Recent studies have further explored its potential in neurological disorders and cancer therapy, expanding its therapeutic scope beyond traditional cardiovascular applications.
In terms of its chemical structure, Clentiazem is characterized by a dihydropyridine core with specific substituents that contribute to its high affinity for L-type calcium channels. The presence of a chlorophenyl group and dimethoxyphenyl group enhances its lipophilicity and selectivity, while the methyl ester groups improve its metabolic stability. These structural features collectively contribute to its favorable pharmacokinetic profile, including good oral bioavailability and a long half-life.
The pharmacological effects of Clentiazem are primarily mediated through its ability to inhibit calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced peripheral resistance. This mechanism of action results in a decrease in blood pressure without significantly affecting heart rate or cardiac output. Additionally, Clentiazem has been shown to exert protective effects on the myocardium by reducing myocardial oxygen demand and improving coronary blood flow.
Beyond its cardiovascular benefits, recent research has highlighted the potential of Clentiazem in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated that it can modulate intracellular calcium levels in neurons, which are critical for maintaining neuronal function and preventing neurodegeneration. Moreover, preclinical studies have suggested that Clentiazem may have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
In the realm of cancer research, Clentiazem has shown promise as a potential anti-cancer agent. Its ability to block calcium channels has been linked to the inhibition of cancer cell proliferation and migration. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines and reduce tumor growth in animal models. These findings suggest that Clentiazem may have a dual role as both a cardiovascular drug and an anti-cancer agent.
The safety profile of Clentiazem has been extensively evaluated in preclinical and clinical studies. It is generally well-tolerated with a low incidence of adverse effects. Common side effects include dizziness, headache, and peripheral edema, which are typically mild and transient. However, like other calcium channel blockers, it can cause hypotension in some patients, particularly when used at higher doses or in combination with other antihypertensive agents.
In conclusion, Clentiazem (CAS No. 96125-53-0) is a promising compound with a wide range of therapeutic applications. Its selective action on L-type calcium channels makes it an effective treatment for hypertension and angina pectoris, while its emerging roles in neurological disorders and cancer therapy further underscore its potential as a multifaceted therapeutic agent. Ongoing research continues to explore new avenues for its use, highlighting the importance of this compound in both clinical practice and scientific inquiry.
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